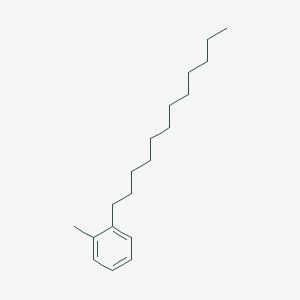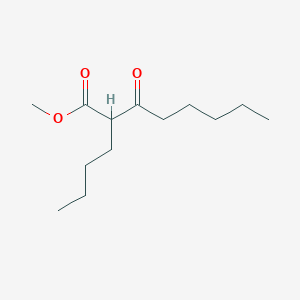
Phenol, 2,6-dichloro-4-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,6-dichloro-4-octyl- is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an octyl group at the 4 position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dichloro-4-octyl- can be synthesized through several methods. One common approach involves the chlorination of phenol in the presence of chlorine gas and a catalyst such as ferric chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the alkylation of 2,6-dichlorophenol with an octyl halide in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of phenol, 2,6-dichloro-4-octyl- often involves large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Phenol, 2,6-dichloro-4-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenol group to a hydroxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, bromo, or other functional groups onto the phenol ring.
科学研究应用
Phenol, 2,6-dichloro-4-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of phenol, 2,6-dichloro-4-octyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, or other biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
相似化合物的比较
Phenol, 2,6-dichloro-4-octyl- can be compared with other chlorinated phenols, such as:
2,4-Dichlorophenol: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorophenol: Lacks the octyl group, making it less hydrophobic.
4-Octylphenol: Contains an octyl group but lacks chlorine atoms.
The uniqueness of phenol, 2,6-dichloro-4-octyl- lies in its combination of chlorine atoms and an octyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity.
属性
CAS 编号 |
73986-52-4 |
|---|---|
分子式 |
C14H20Cl2O |
分子量 |
275.2 g/mol |
IUPAC 名称 |
2,6-dichloro-4-octylphenol |
InChI |
InChI=1S/C14H20Cl2O/c1-2-3-4-5-6-7-8-11-9-12(15)14(17)13(16)10-11/h9-10,17H,2-8H2,1H3 |
InChI 键 |
PJUWJQDQGVXGEI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=C(C(=C1)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


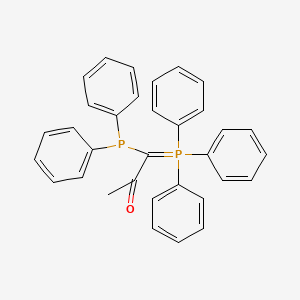
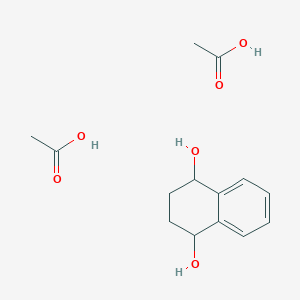
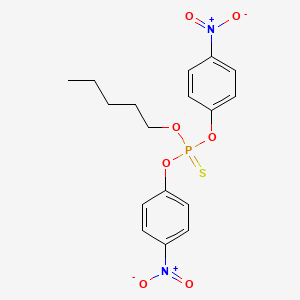
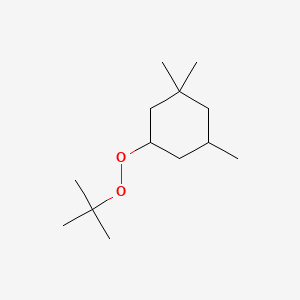

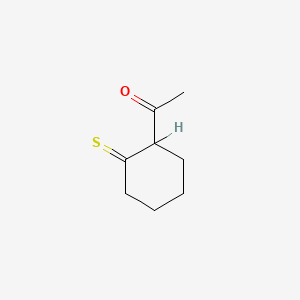
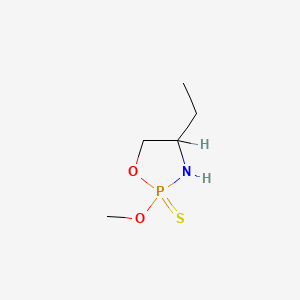
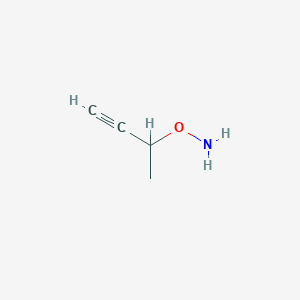
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)

